molecular formula C11H21ClN2O3 B2571155 3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride CAS No. 2202256-14-0

3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride

Cat. No.: B2571155
CAS No.: 2202256-14-0
M. Wt: 264.75
InChI Key: XTUHRUAATHCGIY-UHFFFAOYSA-N
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Description

3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an isobutyl group and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride typically involves the reaction of 4-isobutylpiperazine with a suitable acylating agent. One common method includes the use of acyl chlorides or anhydrides under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The isobutyl group may enhance the compound’s binding affinity, while the propanoic acid moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride
  • 3-(4-Ethylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride
  • 3-(4-Propylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride

Uniqueness

Compared to its analogs, 3-(4-Isobutylpiperazin-1-yl)-3-oxopropanoic acid hydrochloride is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[4-(2-methylpropyl)piperazin-1-yl]-3-oxopropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-9(2)8-12-3-5-13(6-4-12)10(14)7-11(15)16;/h9H,3-8H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUHRUAATHCGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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